![molecular formula C12H17BrN2O2 B2900775 tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate CAS No. 2166911-86-8](/img/structure/B2900775.png)
tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves the reaction of ethanolamine with benzyl chloride, followed by the addition of sulfuryl chloride and then ammonia .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 244.5±19.0 °C (Predicted), a density of 0.957±0.06 g/cm3 (Predicted), and a pKa of 9.96±0.10 (Predicted) .Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position . In such reactions, a radical is formed at the benzylic position, which can then react with other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could cause changes in target molecules, potentially affecting their function .
Action Environment
The environment can significantly influence the action, efficacy, and stability of “tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
Advantages and Limitations for Lab Experiments
One advantage of tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate is its efficiency in inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate. One area of research could focus on optimizing the synthesis method to increase the yield of this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects. Further studies could also investigate the potential use of this compound in combination with other cancer treatments to enhance their effectiveness. Finally, research could also focus on exploring the potential use of this compound in the treatment of other diseases, such as inflammatory diseases.
Synthesis Methods
The synthesis of tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate involves the reaction of 2-amino-6-bromobenzyl alcohol with tert-butyl isocyanate in the presence of a catalyst. This reaction results in the formation of this compound. The yield of this reaction is reported to be 70-80%, making it an efficient method for synthesizing this compound.
Scientific Research Applications
Tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYDKTVXCRLWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.